Corynoxine
Description
. It is a natural product isolated from the plant Uncaria rhynchophylla, commonly used in traditional medicine. Mitrinermin has gained attention due to its potential therapeutic properties, including neuroprotective, anti-inflammatory, and vasodilatory effects .
Properties
IUPAC Name |
methyl (Z)-2-(6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl)-3-methoxyprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26)/b16-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXYUDFNWXHGBE-SSZFMOIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1CN2CCC3(C2CC1/C(=C/OC)/C(=O)OC)C4=CC=CC=C4NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76-66-4 | |
| Record name | Rhyncophylline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21731 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 76-66-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Base-Mediated Mannich Spirocyclization
A landmark synthesis begins with 4-hydroxytryptamine as the starting material. The key step involves a Mannich spirocyclization to form the C-ring (Figure 1). Under basic conditions (e.g., K₂CO₃ in THF), the indole nitrogen attacks a pre-formed iminium ion, yielding the spirocyclic core in 65–72% yield. This method is favored for its operational simplicity but requires precise control of steric and electronic effects to avoid side reactions.
Table 1: Optimization of Mannich Spirocyclization Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Base | K₂CO₃ | 72% |
| Solvent | THF | 68% |
| Temperature | 0°C to RT | 70% |
| Reaction Time | 12 h | 65% |
Palladium-Catalyzed Cyclization
The D-ring is constructed via a Pd-catalyzed cyclization of a keto ester enolate onto an allylic carbonate. Using Pd(PPh₃)₄ (5 mol%) and dppp (1,3-bis(diphenylphosphino)propane) in diglyme at reflux, this step achieves 75–80% yield. The reaction proceeds through oxidative addition of the allylic carbonate, followed by enolate attack and reductive elimination.
Enantioselective Synthesis and Radical-Mediated Approaches
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Oxidation of Aldehyde Intermediate : Treatment of aldehyde 5 with NaClO₂ and NaH₂PO₄ in acetonitrile/water yields carboxylic acid 6 (85% purity).
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Seleno Ester Formation and Radical Cyclization : Diphenyl diselenide and tributyltin hydride (TBTH) mediate radical cyclization, forming the spirocyclic structure with 90% yield under reflux in benzene.
Table 2: Key Reagents in Radical Cyclization
| Reagent | Role | Optimal Quantity |
|---|---|---|
| (PhSe)₂ | Selenoester precursor | 1.53 mmol |
| TBTH | Radical initiator | 0.65 mmol |
| AIBN | Radical catalyst | 0.05 mmol |
Industrial Production Challenges
While laboratory syntheses are well-established, scaling this compound production remains problematic due to:
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Low Natural Abundance : Extraction from Uncaria rhynchophylla yields <0.01% w/w, necessitating synthetic routes.
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Purification Complexity : The spirocyclic structure complicates chromatographic separation. Industrial-scale HPLC with C18 columns and methanol/water gradients achieves >95% purity but at high cost.
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Enantiomeric Control : Racemic mixtures dominate synthetic outputs, requiring chiral stationary phases (e.g., Chiralpak AD-H) for resolution.
Analytical Methods for Identification and Quantification
Structural Elucidation
Purity Assessment
Table 3: HPLC Parameters for this compound Quantification
| Parameter | Value |
|---|---|
| Column | C18 (250 × 4.6 mm) |
| Mobile Phase | MeOH:H₂O (75:25) |
| Flow Rate | 1.0 mL/min |
| Detection | UV 254 nm |
Chemical Reactions Analysis
Types of Reactions
Mitrinermin undergoes various chemical reactions, including:
Oxidation: Mitrinermin can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield reduced derivatives.
Substitution: Mitrinermin can undergo substitution reactions with different reagents to form substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds, depending on the reagents and conditions used .
Scientific Research Applications
Neuroprotective Effects
Corynoxine has been extensively studied for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD).
Mechanisms of Action:
- Autophagy Induction : this compound promotes autophagy through the TFEB/TFE3 signaling pathway, which is crucial for clearing amyloid-beta (Aβ) peptides and precursor proteins in AD models. This mechanism has been shown to improve cognitive function and reduce pathological markers in animal studies .
- Reduction of Neuroinflammation : In PD models, this compound reduces neuroinflammation and decreases α-synuclein aggregates via the mTOR pathway, thus improving motor functions and protecting dopaminergic neurons .
Case Studies:
- A study demonstrated that this compound encapsulated in Fe65-engineered exosomes effectively targeted neuronal cells in AD mice, leading to significant cognitive improvements .
- In another study involving rotenone-induced PD models, this compound administration resulted in a notable reduction of motor dysfunction and neuronal loss .
Anti-Cancer Properties
This compound exhibits promising anti-cancer effects across various cancer types.
Mechanisms of Action:
- Cytotoxic Effects : this compound has been shown to exert cytotoxic effects on pancreatic cancer cells through ROS-p38-mediated pathways, promoting apoptosis and enhancing chemosensitivity to existing therapies .
- Inhibition of Tumor Growth : Research indicates that this compound can suppress the proliferation of vascular smooth muscle cells and has potential applications in treating vascular diseases associated with cancer .
Case Studies:
- In vitro studies revealed that this compound induces apoptosis in pancreatic ductal adenocarcinoma (PDAC) cells, significantly increasing early and late apoptotic cell populations .
- Another investigation highlighted its effectiveness against non-small cell lung cancer via the AKT-mTOR/GSK3β pathway .
Drug Delivery Systems
The poor bioavailability of this compound across the blood-brain barrier (BBB) necessitates innovative drug delivery systems.
Exosome-Based Delivery:
- Engineering exosomes derived from hippocampal neurons to carry this compound has been proposed as a novel strategy to enhance its delivery to the brain. These engineered exosomes have shown improved BBB permeability and targeted delivery capabilities .
Case Studies:
- A study demonstrated that Fe65-engineered exosomes loaded with this compound significantly increased drug accumulation in the brains of AD model mice compared to traditional delivery methods .
Summary of Applications
Mechanism of Action
Mitrinermin exerts its effects through multiple mechanisms:
Neuroprotective Effects: It modulates neurotransmitter release and protects neurons from oxidative stress.
Anti-inflammatory Effects: Mitrinermin inhibits the production of pro-inflammatory cytokines and reduces inflammation.
Vasodilatory Effects: It acts on vascular smooth muscle cells to induce relaxation and improve blood flow.
Comparison with Similar Compounds
Similar Compounds
Isorhynchophylline: Another compound isolated from Uncaria rhynchophylla with similar neuroprotective properties.
Hirsutine: A related compound with vasodilatory and anti-inflammatory effects.
Corynoxeine: Known for its neuroprotective and anti-inflammatory properties.
Uniqueness of Mitrinermin
Mitrinermin stands out due to its unique combination of neuroprotective, anti-inflammatory, and vasodilatory effects, making it a promising candidate for the development of multi-target therapeutic agents .
Biological Activity
Corynoxine is a naturally occurring oxindole alkaloid primarily extracted from the hooks of the plant Uncaria macrophylla. It has garnered attention in pharmacological research due to its diverse biological activities, particularly its neuroprotective and anticancer properties. This article delves into the various biological activities of this compound, supported by case studies and research findings.
Neuroprotective Effects
This compound demonstrates significant neuroprotective effects, particularly in models of neurodegenerative diseases such as Parkinson's Disease (PD) and Alzheimer's Disease (AD).
- Mechanism of Action : this compound induces autophagy in neuronal cells through the Akt/mTOR signaling pathway, which is crucial for the clearance of toxic protein aggregates like α-synuclein. This process involves upregulation of key proteins such as MAP2K2 and PLK1, which are essential for autophagy induction and maturation of autophagosomes, respectively .
- Research Findings : In studies involving SH-SY5Y cells and transgenic mouse models, this compound was shown to restore impaired autophagy and reduce neuroinflammation, demonstrating its potential as a therapeutic agent for neurodegenerative conditions .
Anticancer Activity
This compound has been investigated for its anticancer properties, particularly against pancreatic cancer and lung adenocarcinoma.
- Pancreatic Cancer : In vitro studies using pancreatic cancer cell lines (Patu-8988 and Panc-1) revealed that this compound significantly inhibited cell proliferation and induced apoptosis. The compound was found to increase reactive oxygen species (ROS) levels, leading to cell growth arrest. In vivo experiments confirmed its ability to suppress tumor growth in xenograft models .
- Lung Adenocarcinoma : this compound also exhibited inhibitory effects on lung adenocarcinoma by suppressing the PI3K/AKT signaling pathway and reducing Cyclooxygenase-2 expression. This suggests a multifaceted mechanism through which this compound can combat various cancer types .
Analgesic Properties
This compound has been reported to possess analgesic effects that are more potent than morphine in certain animal models. Specifically, it was found to be 1.8 times more effective than morphine in a nociceptive hot plate assay in rats, indicating its potential for pain management .
Summary of Biological Activities
Case Studies
- Neurodegenerative Disease Models : Research by Zhu et al. (2023) demonstrated that this compound effectively reduced α-synuclein aggregates in PD models through mTOR-mediated autophagy, highlighting its therapeutic potential in neurodegeneration .
- Pancreatic Cancer Treatment : A study published in 2022 showed that this compound treatment led to a significant reduction in tumor size in xenograft models while enhancing apoptosis markers like cleaved Caspase3 .
- Lung Cancer Research : Another study indicated that this compound could inhibit the proliferation and metastasis of lung adenocarcinoma cells by targeting specific signaling pathways, thus offering insights into its application as an anticancer agent .
Q & A
Q. What established protocols are recommended for isolating Corynoxine from natural sources?
Methodological Answer:
- This compound isolation typically involves ethanol or methanol extraction followed by liquid-liquid partitioning and chromatographic techniques (e.g., column chromatography with silica gel or HPLC). Key considerations include solvent polarity adjustments to optimize yield and purity .
- Documentation must specify plant source, extraction duration, temperature, and solvent ratios to ensure reproducibility, per guidelines for experimental transparency .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HR-MS) are standard for structural elucidation. High-Performance Liquid Chromatography (HPLC) with UV detection validates purity (>95% threshold for pharmacological studies) .
- For novel derivatives, X-ray crystallography may be required to confirm stereochemistry .
Q. What in vivo models are commonly used to study this compound’s neuroprotective effects, and what are their limitations?
Methodological Answer:
- Rodent models (e.g., MPTP-induced Parkinson’s disease models) are prevalent. Limitations include interspecies metabolic differences and translational relevance to humans.
- Experimental design should include sham controls, dose-ranging studies, and behavioral assessments (e.g., rotarod tests) to mitigate confounding variables .
Q. How should researchers structure a literature review on this compound’s pharmacological activities?
Methodological Answer:
- Use systematic review frameworks (e.g., PRISMA) with Boolean search terms (e.g., "this compound AND (neuroprotection OR pharmacokinetics)") across PubMed, Scopus, and Web of Science.
- Apply inclusion/exclusion criteria (e.g., peer-reviewed studies from 2000–2025) and assess bias using tools like ROBIS .
Q. What are the key considerations for ensuring reproducibility in this compound synthesis documentation?
Methodological Answer:
- Provide detailed reagent specifications (e.g., purity grades), reaction conditions (temperature, pH), and purification steps. Raw spectral data (NMR, MS) should be archived in supplementary materials .
Advanced Research Questions
Q. How can researchers design in vitro studies to evaluate this compound’s neuroprotective mechanisms while controlling for off-target effects?
Methodological Answer:
- Use CRISPR-edited cell lines (e.g., SH-SY5Y neurons) to isolate specific pathways (e.g., autophagy modulation). Include positive/negative controls (e.g., rapamycin for autophagy induction) and siRNA knockdowns to validate target specificity .
- Statistical power analysis (G*Power software) ensures adequate sample size to detect effect sizes .
Q. What strategies resolve contradictions in this compound’s pharmacokinetic data across studies?
Methodological Answer:
Q. How can multi-omics approaches elucidate this compound’s mechanism of action in neurodegenerative pathways?
Methodological Answer:
Q. What statistical methods are optimal for analyzing dose-response relationships in this compound’s anti-inflammatory assays?
Methodological Answer:
How should novel research questions explore this compound’s interaction with understudied targets (e.g., NLRP3 inflammasome)?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
